Dimethyl-W84 (dibromide)
CAS No.: 402475-33-6
Cat. No.: VC0160454
Molecular Formula: C34H48Br2N4O4
Molecular Weight: 736.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402475-33-6 |
|---|---|
| Molecular Formula | C34H48Br2N4O4 |
| Molecular Weight | 736.59 |
| IUPAC Name | 6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide |
| Standard InChI | InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | JDKHHBPNUMYHFM-UHFFFAOYSA-L |
| SMILES | CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-] |
Introduction
Chemical Properties and Structure
Dimethyl-W84 (dibromide) possesses specific chemical and structural properties that contribute to its pharmacological activity. Understanding these properties is essential for researchers working with this compound.
Basic Chemical Identity
| Property | Specification |
|---|---|
| Chemical Formula | C34H48Br2N4O4 |
| Molecular Weight | 736.59 g/mol |
| Physical Form | White to off-white solid |
| CAS Number | 402475-33-6 |
| SMILES Notation | Cc1cccc2c1C(=O)N(CCCN+(C)CCCCCCN+(C)CCCN1C(=O)c3cccc(C)c3C1=O)C2=O |
| InChIKey | HMXRJKOINNJHNS-UHFFFAOYSA-N |
Structural Characteristics
The structural features of Dimethyl-W84 (dibromide) include multiple functional groups that contribute to its receptor binding properties. The compound contains phthalimide groups connected by an alkyl chain with quaternary ammonium centers, providing it with specific binding capabilities to allosteric sites on muscarinic receptors . This structural arrangement allows it to interact with the M2 receptor in a manner that influences orthosteric ligand binding.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 15 |
| Solubility | Soluble in DMSO and water |
| Recommended Storage | -20°C |
Mechanism of Action
Receptor Interaction
Dimethyl-W84 (dibromide) operates through a specific mechanism involving the M2 muscarinic acetylcholine receptor. The compound binds to an allosteric site on this receptor, which is distinct from the orthosteric site where endogenous ligands like acetylcholine bind. This binding interaction induces conformational changes in the receptor structure, which subsequently alters the receptor's interaction with orthosteric ligands.
Allosteric Modulation
The primary mechanism of Dimethyl-W84 (dibromide) involves allosteric modulation of the M2 receptor. This allosteric modulation specifically inhibits the dissociation of orthosteric antagonists, such as N-methylscopolamine, from the receptor . The compound achieves this effect with high potency, exhibiting an EC50 value of approximately 3 nanomolar, which indicates the concentration at which it produces 50% of its maximum effect .
Selectivity Profile
A notable characteristic of Dimethyl-W84 (dibromide) is its selectivity for the M2 subtype of muscarinic acetylcholine receptors. This selectivity makes it particularly valuable for research focusing specifically on M2 receptor functions, allowing researchers to isolate and study this receptor subtype's roles in various physiological processes .
Pharmacological Properties
Potency and Efficacy
Dimethyl-W84 (dibromide) demonstrates high potency in its interaction with the M2 muscarinic receptor. Its EC50 value of 3 nM indicates strong activity at very low concentrations, making it an effective tool for research applications requiring precise receptor modulation . This high potency contributes to its utility in experimental settings where specific and controlled receptor modulation is necessary.
Research Applications and Findings
Neuroscience Research
Dimethyl-W84 (dibromide) has significant applications in neuroscience research, particularly in studies investigating cholinergic signaling pathways. The compound's selective modulation of M2 muscarinic receptors makes it valuable for exploring the role of these receptors in neural communication and cognition. Researchers have utilized this compound to elucidate mechanisms underlying cholinergic neurotransmission and its implications for neurological function.
Alzheimer's Disease Research
Research indicates potential applications of Dimethyl-W84 (dibromide) in understanding and potentially addressing conditions related to cholinergic dysfunctions, such as Alzheimer's disease. The compound's ability to modulate muscarinic receptor activity offers insights into potential therapeutic approaches for neurodegenerative disorders characterized by alterations in cholinergic signaling.
FRET-Based Studies
Studies employing fluorescence resonance energy transfer (FRET) techniques have demonstrated that Dimethyl-W84 (dibromide) can reverse agonist-induced FRET signals when used in conjunction with orthosteric agonists. These findings suggest a high affinity for the M2 receptor and provide a methodology for studying receptor-ligand interactions in real-time. The compound's interaction with receptors causes measurable changes in FRET signals, allowing researchers to track receptor conformational changes and binding dynamics.
Synthesis and Production
Industrial Production
In industrial settings, large-scale production of Dimethyl-W84 (dibromide) utilizes automated reactors to ensure consistent reaction conditions. The manufacturing process employs rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels (≥98%) of the final product. These purification procedures are critical for ensuring the compound's suitability for precise research applications.
Quality Control
Quality control measures for Dimethyl-W84 (dibromide) production typically include analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to verify the compound's identity, purity, and structural integrity. These quality assurance processes ensure the reliability and reproducibility of research findings utilizing this compound.
Comparison with Similar Compounds
Comparative Efficacy
Dimethyl-W84 (dibromide) distinguishes itself from other muscarinic receptor modulators through its high selectivity and potency for the M2 receptor subtype. This selectivity profile differentiates it from compounds like hexamethonium bromide and atropine, which have broader activity across multiple receptor subtypes. The compound's specific action mechanism allows for more precise experimental manipulation of M2 receptor functions compared to less selective agents.
Application Differences
Compared to other muscarinic receptor modulators, Dimethyl-W84 (dibromide) is particularly valuable for research applications requiring specific modulation of M2 receptors. Its high selectivity makes it suitable for studies focused on isolating M2 receptor contributions to physiological processes, whereas broader-spectrum modulators may be more appropriate for applications where affecting multiple receptor subtypes is desired.
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